molecular formula C20H24N2O3S B2601048 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide CAS No. 946221-60-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2601048
CAS RN: 946221-60-9
M. Wt: 372.48
InChI Key: ZQAWHTGGHSZTLP-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide, also known as BQS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BQS belongs to the class of quinolone derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Metal-Free C−C Bond Cleavage

An efficient protocol for the synthesis of 1,4-benzoquinone linked N-formyl derivatives through metal-free C−C bond cleavage has been described. This process involves a one-pot cascade of oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline, highlighting its significance in creating complex organic molecules with potential antioxidant and fluorescent properties (Ramya et al., 2017).

Sulfonamide-Trapping Reactions

Research on sulfonamide-trapping reactions with thermally generated benzynes has been reported, showing the formation of saturated heterocycles such as tetrahydroquinolines. This demonstrates the compound's utility in synthesizing complex organic structures through innovative reaction pathways (Wang, Zheng, & Hoye, 2018).

Asymmetric Synthesis

A novel asymmetric synthesis of 1-aryl-tetrahydroisoquinolines has been developed, showcasing the compound's role in the diastereoselective addition of homochiral acetals to sulfonylimine and arylimines as a key step. This research underlines the compound's importance in creating enantiomerically pure pharmaceutical intermediates (Wünsch & Nerdinger, 1999).

Anticancer Agents

Studies have also explored the synthesis of novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety, demonstrating potential anticancer activity. This work highlights the compound's application in developing new therapeutic agents (Ghorab et al., 2016).

Diuretic Activity

Research into novel 2-oxoquinoline-6-sulfonamides as thiazide-like diuretics has shown the compound's utility in medicinal chemistry, particularly in the synthesis of diuretic agents with a structure-activity relationship approach (Zubkov et al., 2012).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-9-10-19-17(12-18)8-11-20(23)22(19)13-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAWHTGGHSZTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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